molecular formula C9H13N3 B12875146 2-Amino-4-methyl-5-propyl-1H-pyrrole-3-carbonitrile

2-Amino-4-methyl-5-propyl-1H-pyrrole-3-carbonitrile

Cat. No.: B12875146
M. Wt: 163.22 g/mol
InChI Key: QYWFUKYARLUCPD-UHFFFAOYSA-N
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Description

2-Amino-4-methyl-5-propyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound with a pyrrole ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of amino and nitrile functional groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methyl-5-propyl-1H-pyrrole-3-carbonitrile typically involves multi-component reactions. One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst. This method is favored due to its efficiency and the ability to produce the compound in racemic or enantiomerically pure forms .

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as organocatalysts or metal-based catalysts are often employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methyl-5-propyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.

Major Products Formed

Scientific Research Applications

2-Amino-4-methyl-5-propyl-1H-pyrrole-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-methyl-5-propyl-1H-pyrrole-3-carbonitrile involves its interaction with various molecular targets. The amino and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile
  • 2-Amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile
  • 2-Amino-5-ethyl-4-methyl-1H-pyrrole-3-carbonitrile

Uniqueness

2-Amino-4-methyl-5-propyl-1H-pyrrole-3-carbonitrile is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to other similar compounds .

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

2-amino-4-methyl-5-propyl-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C9H13N3/c1-3-4-8-6(2)7(5-10)9(11)12-8/h12H,3-4,11H2,1-2H3

InChI Key

QYWFUKYARLUCPD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=C(N1)N)C#N)C

Origin of Product

United States

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